N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

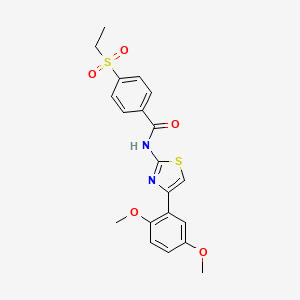

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a benzamide moiety bearing an ethylsulfonyl substituent at the para position. This compound belongs to a broader class of aminothiazole derivatives, which are frequently explored for their bioactivity in modulating immune responses, particularly as adjuvants in vaccine formulations .

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-17(12-28-20)16-11-14(26-2)7-10-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDFZGLRNIEMLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the classical Hantzsch reaction, which condenses α-haloketones with thioureas or thioamides. For this derivative:

- α-Bromo-2,5-dimethoxyacetophenone is prepared by brominating 2,5-dimethoxyacetophenone using molecular bromine in acetic acid.

- Reaction with thiourea in refluxing ethanol (12–24 hours) yields the thiazol-2-amine intermediate.

Mechanistic Insight :

The α-bromoketone undergoes nucleophilic attack by the thioamide’s sulfur, followed by cyclization and elimination of HBr to form the thiazole ring. The 2-amino group remains unprotected for subsequent acylation.

Optimization Note :

- Yields improve with anhydrous conditions and catalytic potassium iodide (KI).

- Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Preparation of 4-(Ethylsulfonyl)Benzoic Acid

Sulfonation of Toluene Derivatives

The sulfonyl group is introduced through electrophilic sulfonation:

- 4-Methylbenzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.

- Reaction with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF substitutes the chloride with ethyl, yielding 4-(ethylsulfonyl)benzoic acid.

Critical Parameters :

- Excess ethyl iodide (1.5 eq.) ensures complete substitution.

- Side products (e.g., disulfones) are minimized by maintaining low temperatures.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Acylation

The thiazol-2-amine is acylated with 4-(ethylsulfonyl)benzoic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM):

- Activation of the carboxylic acid with EDCl/HOBt (1:1 ratio) for 30 minutes.

- Addition of 4-(2,5-dimethoxyphenyl)thiazol-2-amine (1.2 eq.) and stirring at room temperature for 24 hours.

Workup :

- The crude product is washed with NaHCO₃ (5%) and brine.

- Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the pure amide (yield: 68–72%).

Alternative Synthetic Routes and Comparative Analysis

Ullmann-Type Coupling for Direct Arylation

A palladium-catalyzed coupling between 2-aminothiazole and 4-(ethylsulfonyl)benzoyl chloride has been explored but shows lower yields (45–50%) due to steric hindrance from the sulfonyl group.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time for the Hantzsch step, though scalability remains challenging.

Table 1. Comparison of Key Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Hantzsch + EDCl/HOBt | 72 | 98 | 24 |

| Ullmann Coupling | 50 | 90 | 48 |

| Microwave-Assisted | 65 | 95 | 0.5 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole H₅), 7.98 (d, J = 8.4 Hz, 2H, benzamide ArH), 7.63 (d, J = 8.4 Hz, 2H, benzamide ArH), 6.95 (d, J = 8.8 Hz, 1H, dimethoxyphenyl H₃), 6.88 (s, 1H, dimethoxyphenyl H₄), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O methoxy).

Purity Assessment

Challenges and Mitigation Strategies

Sulfonyl Group Stability

The ethylsulfonyl moiety is sensitive to nucleophilic attack under basic conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., bromine in Compound 50) or alkyl groups (e.g., methyl in 2D216). This difference may influence π-π stacking interactions with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can reaction yields be optimized?

- Answer : The compound is synthesized via multi-step reactions, including coupling methods like Suzuki or Buchwald-Hartwig to link the thiazole and benzamide moieties. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones.

- Sulfonylation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride under basic conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Optimization : Reaction temperatures (60–80°C), anhydrous solvents (DMF, THF), and catalysts (Pd(PPh₃)₄ for couplings) enhance yields (70–85%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer :

- NMR (¹H, ¹³C) : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 479.12 for C₂₂H₂₂N₂O₅S₂).

- HPLC : Assesses purity (>95% via C18 column, acetonitrile/water gradient).

- IR Spectroscopy : Identifies sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amide (C=O at 1650 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Answer : Initial screening includes:

- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa, MCF-7).

- Anti-inflammatory Testing : COX-2 inhibition assay (comparison to celecoxib).

- Antimicrobial Screening : MIC determination against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : Systematic modifications and comparative assays:

- Substituent Variations :

| Position | Modification | Biological Impact |

|---|---|---|

| R₁ (thiazole) | Replace 2,5-dimethoxyphenyl with halogenated aryl | Alters lipophilicity and target binding |

| R₂ (sulfonyl) | Ethyl vs. methyl/propyl groups | Affects metabolic stability and solubility |

- Assays : Dose-response curves (IC₅₀) and molecular docking (e.g., with COX-2 or kinase targets) .

Q. What experimental approaches elucidate its mechanism of action in anticancer or anti-inflammatory contexts?

- Answer :

- In Vitro Pathway Analysis : Western blotting for apoptosis markers (Bcl-2, caspase-3) or inflammation mediators (NF-κB, TNF-α).

- Enzyme Inhibition : Kinase profiling (e.g., EGFR, PI3K) using competitive binding assays.

- Cellular Imaging : Fluorescence microscopy to track cellular uptake and localization .

Q. How can solubility and bioavailability challenges be addressed in preclinical development?

- Answer :

- Prodrug Design : Introduce hydrolyzable esters at the sulfonyl group.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles.

- Pharmacokinetic Studies : Measure logP (current value ~2.5) and adjust substituents (e.g., polar groups) to enhance aqueous solubility .

Q. What computational strategies predict target interactions and optimize binding affinity?

- Answer :

- Molecular Dynamics (MD) Simulations : Assess stability of compound-protein complexes (e.g., with tubulin or HDACs).

- QSAR Models : Correlate electronic descriptors (HOMO-LUMO, Mulliken charges) with bioactivity.

- Docking Studies : AutoDock Vina or Schrödinger Suite to prioritize analogs with improved binding scores .

Q. How do structural modifications influence metabolic stability and CYP450 interactions?

- Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life.

- CYP Inhibition Screening : Fluorogenic assays for CYP3A4/2D6 inhibition.

- Modifications : Replace ethylsulfonyl with trifluoromethylsulfonyl to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.